6-(2-(cyclohex-1-en-1-yl)ethyl)-4-(3,4-dimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
Description
This compound belongs to the dihydropyrimidinone class, characterized by a bicyclic pyrrolo[3,4-d]pyrimidine-dione core. The structure features a cyclohexenyl ethyl group at position 6 and a 3,4-dimethoxyphenyl substituent at position 2. Such substitutions are critical for modulating bioactivity, including interactions with enzymes or receptors. The presence of methoxy groups (3,4-dimethoxy) may enhance lipophilicity and membrane permeability, while the cyclohexenyl ethyl moiety could influence conformational flexibility and target binding .
Properties
IUPAC Name |
6-[2-(cyclohexen-1-yl)ethyl]-4-(3,4-dimethoxyphenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4/c1-28-17-9-8-15(12-18(17)29-2)20-19-16(23-22(27)24-20)13-25(21(19)26)11-10-14-6-4-3-5-7-14/h6,8-9,12,20H,3-5,7,10-11,13H2,1-2H3,(H2,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCBVIUWWFJHBSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C3=C(CN(C3=O)CCC4=CCCCC4)NC(=O)N2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(2-(cyclohex-1-en-1-yl)ethyl)-4-(3,4-dimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a pyrrolopyrimidine derivative that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure features a pyrrolopyrimidine core substituted with a cyclohexenyl group and a dimethoxyphenyl moiety. The unique structural features may contribute to its biological activity.
Anticancer Activity
Recent studies have demonstrated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of pyrrolopyrimidine have been shown to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.
- Case Study : A study reported that a related compound induced apoptosis in human breast cancer cells by activating caspase pathways and downregulating anti-apoptotic proteins such as Bcl-2 .
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Research indicates that similar pyrrolopyrimidine derivatives can enhance neuronal survival and promote neurite outgrowth.
- Research Findings : A study highlighted that compounds with similar structures could activate G-protein coupled receptors (GPCRs), which are crucial for neuronal signaling. Specifically, they exhibited agonistic activity towards adrenergic receptors, suggesting a potential role in neuroprotection .
Anti-inflammatory Properties
The anti-inflammatory properties of this compound have also been explored. Pyrrolopyrimidines have been associated with the inhibition of pro-inflammatory cytokines and modulation of immune responses.
- Experimental Evidence : In vitro studies showed that related compounds reduced the production of TNF-alpha and IL-6 in activated macrophages, indicating their potential as anti-inflammatory agents .
The biological activities of this compound are likely mediated through several mechanisms:
- GPCR Activation : The compound may interact with various GPCRs involved in cellular signaling pathways.
- Enzyme Inhibition : It may inhibit specific enzymes linked to cancer progression or inflammation.
- Apoptotic Pathways : The activation of apoptotic pathways through caspase activation is a critical aspect of its anticancer activity.
Data Summary Table
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Feasibility : The compound’s synthesis likely follows Biginelli-like cyclocondensation (), though the cyclohexenyl ethyl group may require specialized alkylation steps .
- Target Prediction : Similar compounds interact with HDACs, kinases, or GPCRs (). Molecular dynamics simulations () could validate binding modes.
- Limitations : Lack of direct bioactivity data for the target compound necessitates in vitro assays, as seen in ’s anti-diabetic evaluations.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
